REACTION_CXSMILES
|
Cl.C([N:6]1[C:15](=[O:16])[C:14]2[C:17](O[SiH3])=[C:18]([NH2:21])[C:19](C)=[C:12]3[C:13]=2[C:8](=[CH:9][C:10]([NH2:25])=[C:11]3C)[C:7]1=[O:26])(C)(C)C.C([OH:29])C>>[NH2:25][C:10]1[CH:11]=[C:12]2[CH:19]=[C:18]([NH2:21])[CH:17]=[C:14]3[C:13]2=[C:8]([CH:9]=1)[C:7](=[O:26])[N:6]([OH:29])[C:15]3=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-tert-butyldimethyl-silyloxy-5,8-diamino-benzo[de]isoquinoline-1,3-dione
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C(C2=CC(=C(C=3C2=C(C1=O)C(=C(C3C)N)O[SiH3])C)N)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solids formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C3=C(C(N(C(C3=CC(=C2)N)=O)O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |